2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, also known as MRS 2179, is a purine nucleotide analogue that serves as a selective antagonist of the P2Y1 receptor. This compound has garnered attention due to its significant role in various biological processes and potential therapeutic applications, particularly in cardiovascular and neurological contexts. The molecular formula for this compound is and it has a CAS number of 101204-49-3 .
This compound falls under the category of purinergic receptor antagonists, specifically targeting the P2Y1 receptor. It is classified as a nucleotide and is recognized for its ability to modulate cellular responses mediated by purinergic signaling, which involves adenosine triphosphate and related compounds .
The synthesis of 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt typically involves several steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity during synthesis .
The molecular structure of 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt consists of:
The three-dimensional conformation of this compound allows it to selectively bind to P2Y1 receptors, influencing their activity in biological systems.
MRS 2179 primarily acts as a competitive antagonist at P2Y1 receptors, inhibiting the action of adenosine diphosphate. Its mechanism involves blocking receptor activation by preventing ligand binding, which can lead to various physiological effects such as reduced platelet aggregation and altered calcium signaling in cells.
Technical details about its interaction with specific receptors include:
The mechanism of action for MRS 2179 involves its competitive inhibition at the P2Y1 receptor site. When adenosine diphosphate binds to this receptor, it typically initiates a cascade of intracellular signaling events leading to platelet activation and aggregation. MRS 2179 competes with adenosine diphosphate for binding, thus preventing these downstream effects.
Data from studies indicate that MRS 2179 can significantly reduce calcium influx in cells stimulated by adenosine diphosphate, thereby mitigating cellular responses associated with thrombosis and inflammation .
Relevant analyses suggest that MRS 2179 maintains its integrity under physiological conditions, making it suitable for in vitro studies .
MRS 2179 is utilized extensively in research settings for:
Purinergic signaling represents a fundamental mechanism of extracellular communication mediated by nucleotides and nucleosides. This system operates through two primary receptor families: ligand-gated ionotropic P2X receptors and G protein-coupled metabotropic P2Y receptors. The P2Y receptor family comprises eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each exhibiting distinct ligand specificity, G protein coupling, and physiological functions. P2Y receptors feature characteristic structural elements including an extracellular amino terminus, intracellular carboxyl terminus with protein kinase binding motifs, and seven transmembrane domains (TM1-TM7) forming the ligand binding pocket. Key transmembrane regions (TM3, TM6, TM7) demonstrate high sequence conservation across subtypes and are critical for nucleotide recognition and receptor activation. These receptors predominantly activate phospholipase C via Gq/11 coupling (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) or inhibit adenylyl cyclase via Gi/o coupling (P2Y12, P2Y13, P2Y14), thereby modulating intracellular calcium mobilization and cyclic adenosine monophosphate levels [8] [9].
The P2Y1 receptor subtype exhibits preferential activation by adenosine diphosphate and couples exclusively to Gq/11 proteins. Activation triggers phospholipase C-mediated inositol trisphosphate production, resulting in intracellular calcium mobilization from endoplasmic reticulum stores. This receptor plays critical regulatory roles in multiple physiological systems including platelet aggregation, neuronal signaling, vascular endothelial function, and smooth muscle contraction. The distinct signaling profile and tissue distribution of the P2Y1 receptor make it an attractive pharmacological target for modulating purinergic pathways in various pathological conditions [5] [8] [9].
Table 1: Human P2Y Receptor Subtypes and Their Characteristics
| Receptor Subtype | Primary Endogenous Agonist | G-Protein Coupling | Major Physiological Roles |
|---|---|---|---|
| P2Y1 | Adenosine diphosphate | Gq/11 | Platelet activation, neuronal signaling, vasoregulation |
| P2Y2 | Adenosine triphosphate, Uridine triphosphate | Gq/11 | Epithelial ion transport, mucociliary clearance |
| P2Y4 | Uridine triphosphate | Gq/11 | Intestinal ion transport |
| P2Y6 | Uridine diphosphate | Gq/11 | Immune cell activation, microglial function |
| P2Y11 | Adenosine triphosphate | Gq/11, Gs | Immune regulation, adipocyte function |
| P2Y12 | Adenosine diphosphate | Gi/o | Platelet aggregation, microglial function |
| P2Y13 | Adenosine diphosphate | Gi/o | Hematopoietic regulation, neuronal function |
| P2Y14 | Uridine diphosphate glucose | Gi/o | Immune cell chemotaxis, neuroinflammation |
The development of selective P2Y receptor antagonists has progressed significantly from initial non-selective agents to highly specific molecular tools. Early antagonists like suramin and pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) exhibited broad-spectrum activity across multiple P2 receptor subtypes, limiting their utility for mechanistic studies. These compounds demonstrated significant activity at P2X receptors in addition to multiple P2Y subtypes, creating interpretative challenges in physiological experiments. Their lack of selectivity particularly complicated the pharmacological dissection of P2Y1-mediated effects in native tissues and cell systems where multiple purinergic receptors coexist [6] [8].
The discovery of 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt (designated MRS 2179) represented a breakthrough in P2Y1 receptor pharmacology. This rationally designed nucleotide analogue emerged from systematic structure-activity relationship studies focusing on modifications of the adenine base, ribose moiety, and phosphate chain of endogenous adenosine diphosphate. Introduction of a 2'-deoxyribose sugar and N6-methyl substitution on the adenine ring significantly enhanced P2Y1 receptor affinity while reducing activity at other P2 receptor subtypes. Biochemical characterization established MRS 2179 as a competitive antagonist with high binding affinity for the P2Y1 receptor (equilibrium dissociation constant = 100 nanomolar) [10] [6].
MRS 2179 demonstrates exceptional selectivity for P2Y1 receptors versus other purinergic receptors. Functional assays revealed minimal activity at P2X1 (half-maximal inhibitory concentration = 1.15 micromolar), P2X3 (half-maximal inhibitory concentration = 12.9 micromolar), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors at concentrations up to 100 micromolar. This pharmacological profile established MRS 2179 as an indispensable tool compound for selectively inhibiting P2Y1 receptor signaling in complex biological systems. Subsequent crystallographic studies of P2Y receptors confirmed that MRS 2179 binds within the orthosteric ligand pocket, interacting with key residues including arginine in transmembrane domain 6 that is conserved across ADP-sensitive P2Y receptors [10] [6] [8].
Table 2: Pharmacological Profile of 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt (MRS 2179)
| Parameter | Value | Experimental System |
|---|---|---|
| P2Y1 Receptor Binding Affinity | 100 nanomolar (equilibrium dissociation constant) | Radioligand binding in transfected cells |
| P2Y1 Functional Antagonism | Competitive inhibition | Calcium mobilization assays |
| Selectivity vs. P2X1 | Half-maximal inhibitory concentration = 1.15 micromolar | Recombinant receptor assays |
| Selectivity vs. P2X3 | Half-maximal inhibitory concentration = 12.9 micromolar | Recombinant receptor assays |
| Selectivity vs. P2Y2, P2Y4, P2Y6 | >100-fold selective | Multiple functional assays |
| Effect on Ectonucleotidases | Inhibits adenosine triphosphate gamma sulfur-induced upregulation of nucleoside triphosphate diphosphohydrolase 1 | Human retinal pigment epithelial cells |
The P2Y1 receptor serves critical functions across multiple physiological systems, establishing its importance as a therapeutic target. In the vascular system, endothelial P2Y1 receptors contribute to the regulation of nitric oxide production and vascular tone. Research demonstrates that shear stress-induced activation of endothelial nitric oxide synthase requires functional autophagy and subsequent adenosine triphosphate release, which activates P2Y1 receptors. This signaling cascade triggers protein kinase C delta-mediated phosphorylation of endothelial nitric oxide synthase at serine residue 1177, enhancing nitric oxide generation. Inhibition of P2Y1 receptors with 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt completely abrogates this mechanotransduction pathway, establishing the receptor's essential role in maintaining endothelial function [1] [4].
In the gastrointestinal system, P2Y1 receptors mediate inhibitory neuromuscular transmission essential for normal motility. Studies in human jejunum and ileum demonstrate that electrical field stimulation evokes inhibitory junction potentials and mechanical relaxation through combined nitrergic and purinergic mechanisms. Pharmacological blockade with 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt eliminates the purinergic component of this response, confirming P2Y1 receptor involvement. Similar mechanisms operate in colonic tissues, where P2Y1 receptors coordinate smooth muscle relaxation. This receptor therefore represents a key regulator of intestinal motility patterns and its dysfunction may contribute to dysmotility disorders [3].
Within the immune system, P2Y1 receptors participate in T lymphocyte activation through autocrine signaling pathways. T cell receptor stimulation triggers adenosine triphosphate release, which undergoes ectoenzymatic conversion to adenosine diphosphate. This adenosine diphosphate activates P2Y1 receptors on CD4+ T cells, amplifying mitochondrial calcium uptake, cytosolic calcium signaling, and interleukin-2 messenger ribonucleic acid transcription. 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt inhibition reduces T cell activation markers, demonstrating functional significance. The receptor's expression increases following T cell stimulation, suggesting particular importance in adaptive immune responses [7].
In the nervous system, P2Y1 receptors regulate neurogenesis and neural progenitor proliferation. Embryonic neural progenitors express functional P2Y1 receptors that modulate intracellular calcium dynamics and promote cell proliferation. Pharmacological antagonism or genetic deletion of P2Y1 receptors reduces neural progenitor expansion and accelerates differentiation into neuronal and glial lineages. This receptor therefore influences developmental neurogenesis and may contribute to neural stem cell maintenance in adult neurogenic niches [9].
The multifaceted roles of P2Y1 receptors across these physiological systems highlight the significance of 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt as a pharmacological tool for mechanistic investigation. Its selective antagonism enables precise dissection of P2Y1-mediated functions in isolated systems and complex physiological networks, providing insights with therapeutic implications for vascular disorders, gastrointestinal dysmotility, immune dysregulation, and neurological conditions [1] [3] [4].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7